

Application Notes and Protocols: Z-Val-Lys-Met-AMC Fluorogenic Assay

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Compound of Interest

Compound Name: Z-Val-Lys-Met-AMC

Cat. No.: B7880889

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Introduction

The **Z-Val-Lys-Met-AMC** assay is a sensitive and continuous method for measuring the activity of certain proteases. This fluorogenic assay relies on the cleavage of the peptide substrate **Z-Val-Lys-Met-AMC** by an active enzyme. The substrate itself is non-fluorescent, but upon enzymatic cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured by a fluorometer, is directly proportional to the enzyme's activity.

Z-Val-Lys-Met-AMC is a substrate for the proteasome and the amyloid A4-generating enzyme. [1][2] It has also been used to detect the β -secretase activity of cathepsin B.[3] This assay is a valuable tool in drug discovery for screening potential inhibitors or activators of these enzymes and in basic research for studying their enzymatic kinetics and function.

It is important to note that while the proteasome possesses "caspase-like" activity, the **Z-Val-Lys-Met-AMC** substrate is not optimal for assaying specific caspases, such as caspase-3. Caspases have a strong preference for cleaving after aspartic acid residues, with caspase-3 recognizing the sequence DEVD (Asp-Glu-Val-Asp). Therefore, for specific caspase-3 activity measurement, a substrate like Ac-DEVD-AMC should be utilized.

Principle of the Fluorogenic Assay

The core of this assay is the use of a fluorogenic substrate, a molecule that is initially non-fluorescent but becomes fluorescent after being modified by an enzyme.[4] In this case, the **Z-Val-Lys-Met-AMC** substrate is composed of a peptide sequence (Val-Lys-Met) recognized by the target protease, a protecting group (Z - Carbobenzyloxy), and the fluorescent reporter molecule AMC. The AMC molecule is attached to the peptide in such a way that its fluorescence is quenched. When the protease cleaves the peptide bond between the methionine (Met) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence.[5][6]

The fluorescence intensity is typically measured using a fluorescence microplate reader with an excitation wavelength around 360-380 nm and an emission wavelength of 440-460 nm.[1][7]

Experimental Protocols

This protocol provides a general framework for measuring proteasome or cathepsin B activity in cell lysates using the **Z-Val-Lys-Met-AMC** substrate. The optimal conditions, such as substrate concentration and incubation time, may need to be determined empirically for specific experimental setups.

Materials and Reagents

| Reagent | Recommended Concentration/Stock | Storage |
|---|---|---------------------------------------|
| Z-Val-Lys-Met-AMC Substrate | 10 mM in DMSO | -20°C, protected from light |
| Assay Buffer (for Proteasome) | 50 mM HEPES, 10 mM MgCl ₂ , 1 mM DTT, pH 7.5 | 4°C |
| Assay Buffer (for Cathepsin B) | 40 mM Citrate Phosphate, 1 mM EDTA, 5 mM DTT, pH 4.6- 6.0 | 4°C |
| Cell Lysis Buffer | e.g., RIPA buffer or buffer with 0.5% NP-40 | -20°C |
| Purified Enzyme (Optional, for standard curve) | Varies | As per manufacturer's instructions |
| Enzyme Inhibitor (Optional, for control) | Varies | As per manufacturer's instructions |
| 96-well black, flat-bottom microplate | N/A | Room Temperature |
| Fluorescence microplate reader | N/A | N/A |

Sample Preparation (Cell Lysates)

- Culture and treat cells as required for the experiment.
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer on ice.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the soluble proteins.
- Determine the protein concentration of the lysate using a standard method like the BCA assay.

Assay Procedure

- Prepare the Reagents: Thaw the **Z-Val-Lys-Met-AMC** substrate and other reagents on ice and protect them from light.
- Prepare the Reaction Mixture: In a 96-well black microplate, prepare the following reactions. It is recommended to perform each reaction in triplicate.

| Component | Sample | Inhibitor Control | Blank |
|--|---|---|---|
| Cell Lysate (or purified enzyme) | X μ L (e.g., 20-50 μ g protein) | X μ L (e.g., 20-50 μ g protein) | 0 μ L |
| Inhibitor (optional) | 0 μ L | Y μ L | 0 μ L |
| Assay Buffer | Bring to 90 μ L | Bring to 90 μ L | 90 μ L |
| Pre-incubate | 10 min at 37°C | 10 min at 37°C | 10 min at 37°C |
| Z-Val-Lys-Met-AMC (10 mM stock, diluted) | 10 μ L (to final conc. of 50-100 μ M) | 10 μ L (to final conc. of 50-100 μ M) | 10 μ L (to final conc. of 50-100 μ M) |
| Total Volume | 100 μ L | 100 μ L | 100 μ L |

- Initiate the Reaction: Add the **Z-Val-Lys-Met-AMC** substrate to all wells to start the enzymatic reaction.
- Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings can be taken in kinetic mode every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

Data Analysis

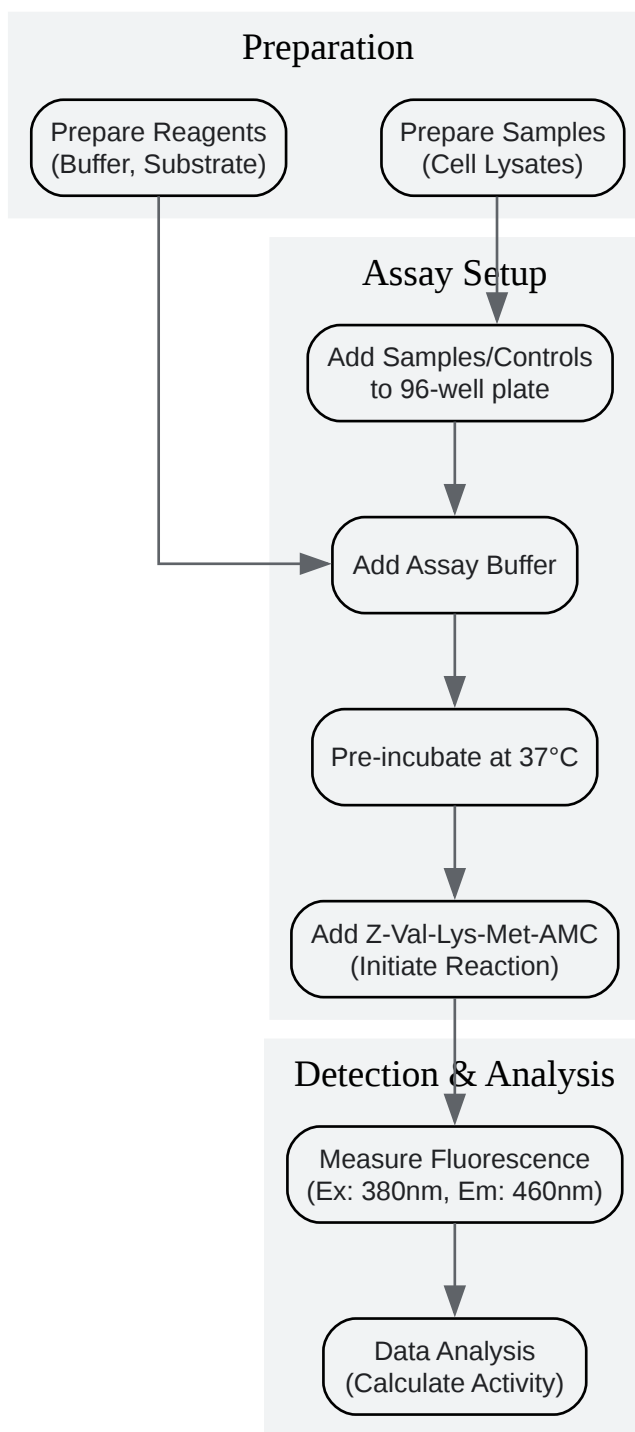
- Subtract Background: Subtract the fluorescence values of the blank wells from the values of the sample and control wells.
- Calculate Activity: For kinetic assays, the rate of the reaction (increase in fluorescence per unit of time) can be determined from the linear portion of the fluorescence curve. For

endpoint assays, the net fluorescence intensity is used.

- **Normalize Data:** Normalize the activity to the amount of protein in each sample (e.g., RFU/min/μg protein).
- **(Optional) Standard Curve:** To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

Visualizations

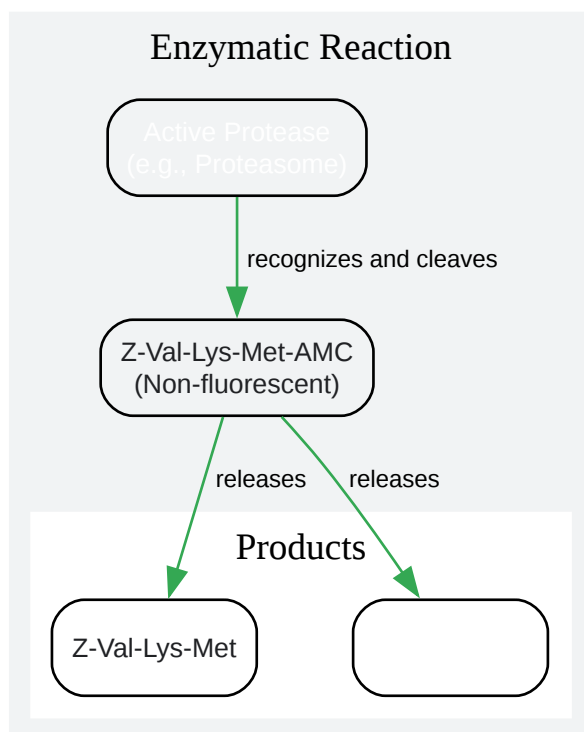
Experimental Workflow



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Caption: Workflow for the **Z-Val-Lys-Met-AMC** fluorogenic assay.

Signaling Pathway: Substrate Cleavage



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Caption: Enzymatic cleavage of **Z-Val-Lys-Met-AMC** to produce a fluorescent signal.

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